molecular formula C16H15NO B061303 1-Phenylmethyl-1h-indole-2-methanol CAS No. 187264-03-5

1-Phenylmethyl-1h-indole-2-methanol

Cat. No.: B061303
CAS No.: 187264-03-5
M. Wt: 237.3 g/mol
InChI Key: NHGSXDYXHCJWET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Phenylmethyl-1h-indole-2-methanol typically involves the reaction of indole derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenylmethyl-1h-indole-2-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Comparison with Similar Compounds

1-Phenylmethyl-1h-indole-2-methanol can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-benzylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSXDYXHCJWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597011
Record name (1-Benzyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187264-03-5
Record name (1-Benzyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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